N-(2-ethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-3-31-21-11-7-5-9-19(21)26-25(29)23-22(18-8-4-6-10-20(18)32-23)27-24(28)16-12-14-17(30-2)15-13-16/h4-15H,3H2,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQKVNNMVILVMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide is a synthetic organic compound with a complex structure that includes a benzofuran core and various substituents that may confer significant biological activities. Its molecular formula is and it is identified by the CAS number 888445-30-5. This compound has garnered attention for its potential pharmacological applications, particularly in neuroprotection, antioxidant activity, and anti-inflammatory effects.
Chemical Structure and Properties
The compound features a benzofuran ring system fused with an amide group. The specific arrangement of substituents includes:
- An ethoxy group at the 2-position of the phenyl ring.
- A methoxybenzamide group at the 3-position.
This structural configuration is crucial for its biological activity, influencing its interaction with various biological targets.
1. Neuroprotective Effects
Research has indicated that derivatives of benzofuran, including this compound, exhibit neuroprotective properties. A study synthesized several benzofuran derivatives and evaluated their effects on neuronal cell cultures exposed to excitotoxic conditions. The findings revealed that certain derivatives provided significant protection against NMDA-induced neuronal damage, suggesting potential applications in treating neurodegenerative diseases .
2. Antioxidant Activity
The antioxidant capacity of this compound was assessed through various in vitro assays. Compounds structurally related to this compound demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, indicating their potential as therapeutic agents against oxidative stress-related conditions .
3. Anti-inflammatory Properties
Benzofuran derivatives have been noted for their anti-inflammatory effects. Studies have shown that these compounds can modulate inflammatory pathways, potentially reducing symptoms associated with chronic inflammatory diseases. The specific mechanisms involve inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the benzofuran core significantly influence biological activity:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| R1 (at position 2) | Ethoxy | Enhances solubility and bioavailability |
| R2 (at position 3) | Methoxybenzamide | Increases binding affinity to target receptors |
| R3 (varied) | Hydroxyl/Methyl | Modulates antioxidant activity |
Case Studies
Several studies have highlighted the pharmacological potential of benzofuran derivatives:
- Neuroprotection : In a comparative study, certain benzofuran derivatives exhibited neuroprotective effects comparable to established neuroprotectants like memantine at lower concentrations .
- Hypolipidemic Activity : Other related compounds were tested in hyperlipidemic rat models, showing significant reductions in plasma triglycerides and cholesterol levels, suggesting potential applications in cardiovascular health .
Q & A
Basic: What are the optimal synthetic routes for N-(2-ethoxyphenyl)-3-(4-methoxybenzamido)-1-benzofuran-2-carboxamide?
Methodological Answer:
The synthesis typically involves multi-step organic reactions:
- Step 1: Formation of the benzofuran core via condensation of o-hydroxyacetophenone derivatives with chloroacetone under basic conditions (e.g., KOH/EtOH) .
- Step 2: Introduction of the 4-methoxybenzamido group via coupling with 4-methoxybenzoyl chloride using a coupling agent like DCC (dicyclohexylcarbide) or HATU in DMF .
- Step 3: Final carboxamide formation by reacting the intermediate with 2-ethoxyaniline under inert atmosphere (N₂/Ar) to prevent oxidation .
Key Parameters: - Solvent choice (DMF or acetonitrile) and temperature control (reflux at 80–100°C) are critical for yield optimization.
- Microwave-assisted synthesis may reduce reaction time by 30–50% compared to conventional heating .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., ethoxy at C2, methoxybenzamido at C3) .
- X-ray Crystallography: Use SHELX programs (SHELXL/SHELXS) for resolving crystal structures, especially to analyze hydrogen-bonding networks stabilizing the benzofuran core .
- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~463.45 g/mol) .
Advanced: How to elucidate the mechanism of action against biological targets?
Methodological Answer:
- Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity for enzymes/receptors (e.g., kinases or GPCRs) .
- Enzyme Inhibition Studies: IC₅₀ determination via fluorogenic substrate assays (e.g., caspase-3 inhibition for anticancer activity) .
- Cellular Localization: Confocal microscopy with fluorescently tagged analogs to track subcellular targeting .
Advanced: How to address contradictions in bioactivity data across analogs?
Methodological Answer:
- SAR Analysis: Compare substituent effects (e.g., 4-methoxy vs. 3-fluoro analogs from and ). Example table:
| Substituent (Position) | Bioactivity (IC₅₀, μM) | Source |
|---|---|---|
| 4-Methoxy (C3) | 0.45 ± 0.12 (Kinase X) | |
| 3-Fluoro (C3) | 1.20 ± 0.30 (Kinase X) |
- Computational Modeling: Molecular docking (AutoDock Vina) to predict binding mode variations due to electronic effects of substituents .
Advanced: What strategies resolve discrepancies in solubility/stability profiles?
Methodological Answer:
- Physicochemical Profiling:
- Solubility: Use shake-flask method in PBS (pH 7.4) and DMSO .
- Stability: HPLC monitoring under accelerated conditions (40°C/75% RH) to assess hydrolytic degradation .
- Derivatization: Introduce PEGylated side chains or salt forms (e.g., hydrochloride) to enhance aqueous solubility .
Advanced: How to validate computational predictions of metabolic pathways?
Methodological Answer:
- In Vitro Metabolism: Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS .
- CYP450 Inhibition Screening: Fluorometric assays (e.g., CYP3A4) to identify enzyme interactions .
- In Silico Tools: Use ADMET Predictor or MetaSite to cross-validate experimental vs. predicted metabolites .
Advanced: How to optimize selectivity over off-target receptors?
Methodological Answer:
- Kinome-Wide Profiling: Use kinase inhibitor panels (e.g., Eurofins DiscoverX) to assess selectivity across 400+ kinases .
- Fragment-Based Design: Replace the 4-methoxy group with bulkier substituents (e.g., tert-butyl) to reduce off-target binding .
Advanced: What experimental designs mitigate batch-to-batch variability in bioassays?
Methodological Answer:
- Standardized Protocols:
- Strict control of solvent purity (HPLC-grade DMSO) and cell passage numbers .
- Internal controls (e.g., staurosporine for cytotoxicity assays) to normalize inter-experimental variability .
- Statistical Analysis: Use ANOVA with post-hoc Tukey tests to assess significance across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
